molecular formula C11H16ClNO2 B1454868 Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride CAS No. 210113-92-1

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Cat. No.: B1454868
CAS No.: 210113-92-1
M. Wt: 229.7 g/mol
InChI Key: GWDONBKEXCYHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride typically involves the esterification of 3-(aminomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or aminomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride can be compared with other similar compounds such as:

    Methyl 2-(3-(aminomethyl)phenyl)acetate: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    Ethyl 2-(4-(aminomethyl)phenyl)acetate: The position of the aminomethyl group on the phenyl ring is different, leading to variations in chemical behavior and biological activity.

    Ethyl 2-(3-(aminomethyl)phenyl)propanoate: This compound has a propanoate group instead of an acetate group, which can influence its chemical properties and applications.

Properties

IUPAC Name

ethyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDONBKEXCYHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740764
Record name Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210113-92-1
Record name Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (3-cyanophenyl)acetic acid (3 g, 18.6 mmol), 10% palladium on charcoal (300 mgs) and conc. hydrochloric acid (3 eqs, 4.6 mls, 55.8 mmol) in ethanol (100 mls) was subject to an atmosphere of hydrogenation overnight. The resulting mixture was filtered through hyflo and the catalyst washed thoroughly with ethanol. The solvent was then evaporated in vacuo to give a crunchy white solid. This was triturated with ether, filtered off and dried to afford a white solid (2.76 g). 1H-NMR (400 MHz, d4-MeOH) δ 1.24 (3H,t, J 8.0), 3.69 (2H,s), 4.11 (2H,s), 4.15 (2H,q, J 13.2 6.0), 7.17-7.20 (1H, m), 7.34-7.44 (4H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.